molecular formula C15H20O7 B12366134 Galectin-8-IN-2

Galectin-8-IN-2

Cat. No.: B12366134
M. Wt: 312.31 g/mol
InChI Key: AUMNNPRVJYOFGH-HYFYGGESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galectin-8-IN-2: is a potent and selective inhibitor of Galectin-8, a member of the galectin family of proteins. Galectin-8 is known for its role in various biological processes, including cell adhesion, migration, proliferation, and apoptosis. The compound this compound has shown significant potential in scientific research, particularly in the fields of immunology and cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galectin-8-IN-2 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired inhibitory properties. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Galectin-8-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Mechanism of Action

Galectin-8-IN-2 exerts its effects by binding to the carbohydrate recognition domains of Galectin-8, thereby inhibiting its interaction with glycosylated ligands on the cell surface. This inhibition disrupts various cellular processes, including:

Properties

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C15H20O7/c1-8-3-5-9(6-4-8)14(19)22-13-11(17)10(7-16)21-15(20-2)12(13)18/h3-6,10-13,15-18H,7H2,1-2H3/t10-,11+,12+,13+,15-/m1/s1

InChI Key

AUMNNPRVJYOFGH-HYFYGGESSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2O)OC)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2O)OC)CO)O

Origin of Product

United States

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